4-(4-Methoxyphenyl)-1-phenyl-3-(1-pyrrolidinylmethyl)-2-azetanone
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Description
4-(4-Methoxyphenyl)-1-phenyl-3-(1-pyrrolidinylmethyl)-2-azetanone, also known as MPMPA, is a chemical compound that belongs to the class of azetidinones. It has been studied extensively for its potential therapeutic applications in various fields of medicine.
Scientific Research Applications
Conformational Analysis and Synthetic Approaches
A conformational study of related pyrrolidine derivatives, including those with a p-methoxyphenyl group, highlighted the preferred spatial arrangement of these compounds, which could influence their chemical reactivity and interaction with biological targets (Oida et al., 1970). The synthesis of various pyrrolidine and pyrrolopyrrole derivatives, exploring different substituents including methoxyphenyl groups, has been reported, shedding light on the structure-activity relationships crucial for developing new pharmacologically active compounds (Muchowski et al., 1985).
Supramolecular Chemistry and Material Science
In the realm of supramolecular chemistry, derivatives similar to the compound have been used to design side-chain liquid crystal polymers. The incorporation of methoxyphenyl units into these polymers has been studied to understand their impact on the material's properties, such as miscibility and transition temperatures, which are crucial for their potential applications in advanced materials (Stewart & Imrie, 1997).
Pharmaceutical Chemistry and Drug Design
The rearrangement reactions involving chlorinated pyrrolidin-2-ones to yield methoxylated pyrrolin-2-ones have been explored, highlighting a synthetic pathway that could be relevant for the development of agrochemicals or medicinal compounds (Ghelfi et al., 2003). Additionally, the study of 4-methoxyphenyl derivatives in the context of cobalt(III) complexes has provided insights into their potential utility in developing new coordination compounds with specific optical or catalytic properties (Sreekanth et al., 2004).
properties
IUPAC Name |
4-(4-methoxyphenyl)-1-phenyl-3-(pyrrolidin-1-ylmethyl)azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-25-18-11-9-16(10-12-18)20-19(15-22-13-5-6-14-22)21(24)23(20)17-7-3-2-4-8-17/h2-4,7-12,19-20H,5-6,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMKLPNAYWFQAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=CC=C3)CN4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-1-phenyl-3-(1-pyrrolidinylmethyl)-2-azetanone |
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